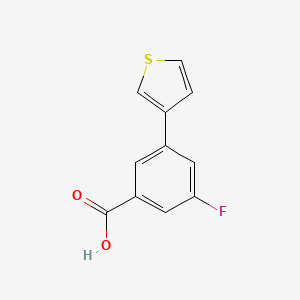

3-Fluoro-5-(thiophen-3-yl)benzoic acid

説明

Contextual Significance of Fluorinated Benzoic Acid Architectures in Organic Synthesis

Fluorinated benzoic acids are a class of compounds that have garnered substantial attention in organic synthesis and medicinal chemistry. The introduction of fluorine, the most electronegative element, into a benzoic acid framework can profoundly influence the molecule's physicochemical properties. lookchem.com Strategically placed fluorine atoms can alter the acidity of the carboxylic acid group, modulate lipophilicity, and enhance metabolic stability by blocking sites susceptible to enzymatic degradation. nih.govtandfonline.com These modifications are often crucial for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. pharmacyjournal.orgnih.govresearchgate.net Consequently, fluorinated benzoic acids serve as valuable intermediates and building blocks for the synthesis of a wide range of more complex molecules, including pharmaceuticals and agrochemicals. lookchem.comjscimedcentral.com For instance, fluorobenzoic acid derivatives have been utilized as intermediates in the synthesis of antibacterial agents. jscimedcentral.com

Importance of Thiophene (B33073) Moieties in Molecular Design and Function

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is another cornerstone of modern molecular design. It is considered a bioisostere of the phenyl ring, meaning it can often replace a benzene (B151609) ring in a molecule without a significant loss of biological activity, a strategy frequently employed in medicinal chemistry. nih.govcambridgemedchemconsulting.comresearchgate.net This bioisosteric replacement can lead to improved properties such as enhanced solubility and modified metabolic pathways. cambridgemedchemconsulting.com The thiophene moiety is a common feature in a multitude of approved pharmaceutical agents, highlighting its importance in the development of new therapeutics. nih.gov Furthermore, polythiophenes, polymers derived from thiophene, are known for their excellent conducting properties, making them valuable in the field of materials science.

Strategic Positioning of 3-Fluoro-5-(thiophen-3-yl)benzoic acid as a Privileged Scaffold

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The structure of this compound, which combines the advantageous features of both fluorinated benzoic acids and thiophenes, positions it as a potential privileged scaffold. The specific 3,5-substitution pattern on the benzoic acid ring, coupled with the connection to the 3-position of the thiophene ring, creates a distinct three-dimensional shape and electronic distribution. This unique arrangement can facilitate interactions with a variety of biological macromolecules. The fluorine atom can engage in specific interactions with protein residues and enhance binding affinity, while the thiophene ring can participate in pi-stacking and hydrophobic interactions. The carboxylic acid group provides a key site for hydrogen bonding and can be readily derivatized to introduce further diversity.

Research Rationale and Scope for Comprehensive Academic Investigation

The combination of these desirable features in a single, relatively simple molecule provides a strong rationale for its comprehensive academic investigation. Research into this compound and its derivatives is driven by the prospect of discovering new compounds with novel or improved biological activities. The scope of such investigations is broad, encompassing the development of efficient synthetic routes, the exploration of its utility as a building block in the synthesis of diverse chemical libraries, and the biological evaluation of the resulting compounds in various therapeutic areas. A key area of interest is in the development of inhibitors for various enzymes and receptors, where the specific structural and electronic properties of this scaffold can be exploited to achieve high potency and selectivity.

Detailed Research Findings

The utility of this compound as a key intermediate is exemplified in the synthesis of novel antiviral agents. Specifically, it has been employed in the development of a series of N-[(Thiophen-3-yl)methyl]benzamides designed as fusion inhibitors of the influenza virus. In this research, the carboxylic acid group of this compound is activated and then coupled with a thiophene-containing amine to form the final amide products. The structure-activity relationship (SAR) studies in this work highlight the importance of the substitution pattern on the benzoic acid ring for antiviral activity.

A common synthetic route to achieve the biaryl linkage in this compound is the Suzuki-Miyaura cross-coupling reaction. mdpi.comtcichemicals.com This powerful palladium-catalyzed reaction allows for the efficient formation of a carbon-carbon bond between a boronic acid (or its ester) and a halide. In the context of synthesizing the target molecule, this would typically involve the coupling of 3-thiopheneboronic acid with a 3-bromo-5-fluorobenzoic acid derivative. mdpi.com This method is widely used due to its mild reaction conditions and tolerance of a broad range of functional groups. tcichemicals.com

Below is an interactive data table summarizing the key compounds mentioned and their roles.

| Compound Name | Role/Activity |

| This compound | Building block/Intermediate |

| N-[(Thiophen-3-yl)methyl]benzamides | Influenza virus fusion inhibitors |

| 3-Thiopheneboronic acid | Reactant in Suzuki-Miyaura coupling |

| 3-Bromo-5-fluorobenzoic acid | Reactant in Suzuki-Miyaura coupling |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-fluoro-5-thiophen-3-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2S/c12-10-4-8(7-1-2-15-6-7)3-9(5-10)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPLDDAWLQXWFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC(=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00688564 | |

| Record name | 3-Fluoro-5-(thiophen-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00688564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261925-85-2 | |

| Record name | 3-Fluoro-5-(thiophen-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00688564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Pathways of 3 Fluoro 5 Thiophen 3 Yl Benzoic Acid

Transformations at the Carboxylic Acid Moiety

The carboxylic acid functional group is a cornerstone of organic synthesis, offering a gateway to a multitude of other functionalities. For 3-Fluoro-5-(thiophen-3-yl)benzoic acid, this moiety is readily transformed into esters, amides, acyl halides, and alcohols, each conversion opening up new avenues for molecular elaboration.

Esterification Reactions and Their Applications

Esterification of this compound is a common transformation, often employed to protect the carboxylic acid, enhance solubility, or to act as an intermediate for further reactions. Standard acid-catalyzed esterification methods, such as reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid, are generally effective.

A specific example of this is the preparation of methyl 3-fluoro-5-(thiophen-3-yl)benzoate. In a documented procedure, this compound is reacted with methanol (B129727) in the presence of a catalytic amount of sulfuric acid at elevated temperatures to yield the corresponding methyl ester. This ester has been utilized as a key intermediate in the synthesis of more complex molecules, particularly in the preparation of amide derivatives.

| Reactant | Reagent(s) | Product | Application |

| This compound | Methanol, Sulfuric Acid | Methyl 3-fluoro-5-(thiophen-3-yl)benzoate | Intermediate for amidation |

Amidation Reactions for Peptide Mimics and Related Structures

The formation of an amide bond from this compound is a critical reaction for the synthesis of compounds with potential biological activity, including peptide mimics. This transformation is typically achieved by first activating the carboxylic acid, followed by reaction with an amine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

For instance, the methyl ester of this compound can be hydrolyzed back to the carboxylic acid, which is then coupled with various amines. A documented synthesis involves the reaction of this compound with a specific amine in the presence of a peptide coupling reagent to form a complex amide. This highlights the utility of this scaffold in constructing elaborate molecular architectures.

| Carboxylic Acid | Amine | Coupling Reagent(s) | Product |

| This compound | Various primary/secondary amines | EDC, HOBt (or similar) | 3-Fluoro-5-(thiophen-3-yl)benzamide derivatives |

Conversion to Acyl Halides and Anhydrides

For reactions where a more reactive carboxylic acid derivative is required, this compound can be converted to its corresponding acyl halide, most commonly the acyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are typically used for this purpose. The resulting 3-fluoro-5-(thiophen-3-yl)benzoyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and carbanions. This provides a robust method for the synthesis of esters and amides, often under milder conditions than direct coupling methods. While specific examples for this exact molecule are not prevalent in public literature, the conversion of structurally similar benzoic acids, such as 3-fluoro-5-(trifluoromethyl)benzoic acid, to the corresponding acyl chloride is a well-established procedure. ossila.com

Anhydrides can also be formed, for example, by reacting the acyl chloride with the sodium salt of the parent carboxylic acid, although this is a less common derivatization pathway compared to acyl chloride formation.

| Starting Material | Reagent(s) | Product |

| This compound | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 3-Fluoro-5-(thiophen-3-yl)benzoyl chloride |

Reduction to Alcohols and Aldehydes

The carboxylic acid group of this compound can be reduced to a primary alcohol or an aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carboxylic acid directly to the corresponding benzyl (B1604629) alcohol, (3-fluoro-5-(thiophen-3-yl)phenyl)methanol. nih.gov This reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).

The partial reduction to the corresponding aldehyde, 3-fluoro-5-(thiophen-3-yl)benzaldehyde, is more challenging as aldehydes are more easily reduced than carboxylic acids. This transformation often requires a two-step process, such as conversion to the acyl chloride followed by reduction with a milder, more selective reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃). tandfonline.com

| Starting Material | Reagent(s) | Product |

| This compound | 1. SOCl₂ or (COCl)₂ 2. LiAlH(OtBu)₃ | 3-Fluoro-5-(thiophen-3-yl)benzaldehyde |

| This compound | LiAlH₄ | (3-Fluoro-5-(thiophen-3-yl)phenyl)methanol |

Electrophilic Aromatic Substitution Reactions on the Fluorinated Benzene (B151609) Ring

The benzene ring of this compound is substituted with three groups: a fluorine atom, a carboxylic acid group, and a thiophen-3-yl group. The directing effects of these substituents will govern the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The carboxylic acid group is a deactivating, meta-directing group. The fluorine atom is a deactivating but ortho-, para-directing group. The thiophen-3-yl group is generally considered to be an activating, ortho-, para-directing group.

Given the positions of these substituents, the two unsubstituted carbons on the benzene ring (positions 2, 4, and 6 relative to the carboxylic acid) are not electronically equivalent. The position ortho to the fluorine and para to the thiophene (B33073) (position 4) and the position ortho to both the fluorine and the thiophene (position 2) are the most likely sites for electrophilic attack. The deactivating nature of the carboxylic acid and fluorine will generally make EAS reactions on this ring more challenging compared to unsubstituted benzene. While specific research on the EAS reactions of this compound is not widely published, reactions such as nitration or halogenation would be expected to yield a mixture of isomers, with the precise ratio depending on the reaction conditions and the specific electrophile used. For example, nitration of the closely related 3-fluoro-5-nitrobenzoic acid is known. numberanalytics.com

Functionalization and Reactions Involving the Thiophene Heterocycle

The thiophene ring in this compound is also susceptible to chemical modification, primarily through electrophilic substitution and metalation reactions. Thiophenes are generally more reactive towards electrophiles than benzene. In a 3-substituted thiophene, the most reactive positions for electrophilic attack are typically the C2 and C5 positions.

Therefore, reactions such as bromination of this compound would be expected to occur selectively on the thiophene ring, likely at the 2- or 5-position. The use of mild brominating agents like N-bromosuccinimide (NBS) would favor monosubstitution.

Alternatively, the thiophene ring can be deprotonated at the C2 or C5 position using a strong base, such as n-butyllithium, in a process known as metalation. The resulting thienyllithium species is a potent nucleophile that can react with a variety of electrophiles, allowing for the introduction of a wide range of functional groups, including alkyl, silyl, and carbonyl groups. This provides a powerful strategy for the further derivatization of the thiophene moiety within the this compound framework.

| Reaction Type | Reagent(s) | Expected Product Position |

| Bromination | N-Bromosuccinimide (NBS) | 2- or 5-position of the thiophene ring |

| Metalation | n-Butyllithium (n-BuLi) | 2- or 5-position of the thiophene ring |

Lithiation and Subsequent Electrophilic Quenches

The regioselectivity of lithiation on this compound is governed by the directing effects of its constituent functional groups. The carboxylic acid and fluorine atom on the benzene ring, along with the acidic protons on the thiophene ring, create a competitive environment for deprotonation.

The carboxylic acid group is known to direct lithiation to its ortho positions (C4 and C6). rsc.orgsemanticscholar.orgresearchgate.net Similarly, the fluorine atom, also an ortho-directing group, favors lithiation at positions C2 and C4. semanticscholar.orglibretexts.org Research on meta-substituted fluorobenzoic acids indicates a synergistic or "complementary" directing effect, where lithiation preferentially occurs at the position flanked by both the fluoro and carboxyl groups. rsc.orgresearchgate.net For this compound, this would strongly favor lithiation at the C4 position.

Alternatively, the thiophene ring possesses acidic protons at the C2 and C5 positions, which are alpha to the sulfur atom and susceptible to deprotonation by strong bases like organolithium reagents. The specific site of lithiation can often be controlled by the choice of organolithium reagent and reaction conditions.

Once the lithiated intermediate is formed, it can be quenched with a variety of electrophiles to introduce new functional groups. This process opens up a pathway to a wide array of derivatives. nih.gov

Table 1: Predicted Lithiation Sites and Potential Electrophilic Quench Reactions

| Predicted Lithiation Site | Reagents & Conditions | Electrophile (E+) | Potential Product Structure |

| Benzene C4 | n-BuLi or s-BuLi/TMEDA, THF, -78 °C | CO₂ | 3-Fluoro-5-(thiophen-3-yl)isophthalic acid |

| DMF | 4-Formyl-3-fluoro-5-(thiophen-3-yl)benzoic acid | ||

| I₂ | 3-Fluoro-4-iodo-5-(thiophen-3-yl)benzoic acid | ||

| (CH₃)₃SiCl | 3-Fluoro-4-(trimethylsilyl)-5-(thiophen-3-yl)benzoic acid | ||

| Thiophene C2/C5 | n-BuLi, THF, -78 °C to 0 °C | D₂O | 3-Fluoro-5-(2-deutero-thiophen-3-yl)benzoic acid |

| CH₃I | 3-Fluoro-5-(2-methyl-thiophen-3-yl)benzoic acid | ||

| RCHO | 3-Fluoro-5-(2-(hydroxy(alkyl/aryl)methyl)thiophen-3-yl)benzoic acid |

This table presents predicted outcomes based on established reactivity principles. Actual yields and regioselectivity may vary.

Oxidation and Reduction Chemistry of the Thiophene Ring

The thiophene ring in this compound can undergo both oxidation and reduction, leading to significant structural modifications.

Oxidation: The oxidation of thiophenes can yield thiophene-1-oxides or further oxidize to thiophene-1,1-dioxides. researchgate.net The electron-withdrawing nature of the fluorinated benzoic acid substituent makes the thiophene ring less susceptible to oxidation. Consequently, stronger oxidizing agents such as dimethyldioxirane (B1199080) (DMD) or peroxy acids in acidic media may be required to achieve these transformations. researchgate.net The resulting sulfoxides and sulfones are versatile intermediates, for instance, for Diels-Alder reactions.

Reduction: Two primary reductive pathways for the thiophene ring are Birch reduction and desulfurization.

Birch Reduction: This method, typically employing an alkali metal in liquid ammonia (B1221849) with an alcohol, can lead to partial reduction or complete ring opening of the thiophene. wikipedia.org For derivatives of 3-thiophenecarboxylic acid, Birch reduction has been shown to selectively cleave the C1-C2 sulfur-carbon bond, resulting in a ring-opened product. oup.com This offers a route to acyclic thioether-containing carboxylic acids.

Desulfurization: Reductive desulfurization, most commonly achieved with Raney nickel, results in the complete removal of the sulfur atom and saturation of the thiophene ring. researchgate.net In the case of this compound, this reaction would yield 3-fluoro-5-pentylbenzoic acid, effectively transforming the heterocyclic moiety into a linear alkyl chain.

Table 2: Potential Oxidation and Reduction Reactions of the Thiophene Ring

| Reaction Type | Reagents & Conditions | Expected Major Product |

| Oxidation | m-CPBA or DMD | 3-Fluoro-5-(1-oxido-thiophen-3-yl)benzoic acid |

| Excess m-CPBA or DMD | 3-Fluoro-5-(1,1-dioxido-thiophen-3-yl)benzoic acid | |

| Birch Reduction | Na, NH₃ (l), EtOH | Ring-opened product (e.g., 4-(benzylthio) derivative after quenching) oup.com |

| Desulfurization | Raney Ni, EtOH, H₂ | 3-Fluoro-5-pentylbenzoic acid |

Further Cross-Coupling Reactions at Thiophene Positions

The C2 and C5 positions of the thiophene ring are prime sites for the introduction of new carbon-carbon or carbon-heteroatom bonds via cross-coupling reactions. This can be achieved through direct C-H activation or by first converting a C-H bond into a more reactive functional group.

Direct C-H Arylation/Alkynylation: Palladium-catalyzed direct C-H functionalization is a powerful tool for derivatizing heterocycles, avoiding the need for pre-functionalization.

Arylation: Direct arylation of 3-substituted thiophenes often occurs preferentially at the less sterically hindered C5 position. researchgate.netrsc.org However, specific ligands and conditions can direct the reaction to the C2 position. nih.govthieme-connect.com

Alkynylation: Catalyst-controlled regiodivergent methods have been developed for the C-H alkynylation of 3-substituted thiophenes, allowing for selective functionalization at either the C2 or C5 position by tuning the reaction conditions. nih.gov

Traditional Cross-Coupling Reactions: Alternatively, the thiophene ring can be pre-functionalized for use in standard cross-coupling protocols.

Stille Coupling: The thiophene ring can be stannylated at the C2 or C5 position via lithiation and quenching with a trialkyltin chloride. The resulting organostannane can then be coupled with various organic halides or triflates in a palladium-catalyzed Stille reaction. wikipedia.orgorganic-chemistry.org

Suzuki Coupling: Similarly, borylation of the thiophene ring would produce a thienylboronic acid or ester, a key partner for palladium-catalyzed Suzuki couplings with organic halides.

Heck Reaction: If the thiophene ring is halogenated, it can serve as the halide partner in a Heck reaction to couple with alkenes. wikipedia.org

Palladium-Catalyzed Transformations and Diversification Strategies

Palladium catalysis offers a broad spectrum of reactions for the diversification of this compound, targeting not only the thiophene ring but also the fluorobenzoic acid portion of the molecule.

Decarboxylative Cross-Coupling: A particularly innovative strategy involves using the carboxylic acid group as a leaving group in a cross-coupling reaction. This decarboxylative coupling allows the benzoic acid to act as an arylating agent, coupling with a variety of partners such as aryl halides or other heterocycles. rsc.orgnih.govacs.org This reaction effectively replaces the -COOH group with a new aryl or heteroaryl substituent, providing a powerful method for generating biaryl and hetero-biaryl structures.

Coupling Reactions Involving the C-F Bond: While the C-F bond is generally robust, under specific palladium-catalyzed conditions, it can be activated for cross-coupling reactions, particularly with electron-deficient aryl fluorides. rsc.org This would allow for the substitution of the fluorine atom, although it typically requires specialized ligands and harsher conditions compared to the coupling of heavier halides.

Heck and Other Standard Couplings: The fluorobenzoic acid moiety can be synthetically modified to participate in a wider range of palladium-catalyzed reactions. For instance, conversion of the carboxylic acid to an acid chloride, followed by decarbonylation, could yield an aryl halide. Alternatively, conversion to a triflate would generate a highly reactive partner for Suzuki, Stille, and Heck couplings, enabling the introduction of a vast array of substituents at the C1 position of the benzene ring. wikipedia.orgorganic-chemistry.org

Table 3: Overview of Palladium-Catalyzed Diversification Strategies

| Reaction Type | Reactive Site | Coupling Partner | Potential Outcome |

| Decarboxylative Coupling | Benzoic Acid (-COOH) | Aryl Halide | Formation of a new biaryl system rsc.orgnih.gov |

| Direct C-H Arylation | Thiophene C2/C5 | Aryl Halide | Arylation of the thiophene ring researchgate.netnih.gov |

| C-F Bond Activation | Benzene Ring (-F) | N-Tosylhydrazone | Substitution of the fluorine atom rsc.org |

| Heck Reaction | (After conversion of -COOH to -OTf) | Alkene | Vinylation of the benzene ring wikipedia.orgorganic-chemistry.org |

| Stille/Suzuki Coupling | (After conversion to halide/boronic acid) | Organostannane/Boronic Acid | Biaryl synthesis via standard cross-coupling |

These palladium-catalyzed transformations provide a rich toolbox for the chemical biologist and medicinal chemist to generate libraries of diverse compounds based on the this compound scaffold.

Advanced Spectroscopic and Structural Elucidation of 3 Fluoro 5 Thiophen 3 Yl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Coupling Patterns

The ¹H NMR spectrum of 3-Fluoro-5-(thiophen-3-yl)benzoic acid provides critical information on the number, environment, and coupling interactions of its protons. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to its deshielded nature and potential for hydrogen bonding.

The protons on the benzene (B151609) ring exhibit splitting patterns influenced by both fluorine and proton-proton coupling. The proton ortho to the fluorine atom would show coupling to the fluorine (²JH-F) and a meta-coupling to the other ring proton. The proton para to the fluorine would display meta-coupling to two other protons.

The protons of the thiophene (B33073) ring typically appear in the aromatic region (7.0-8.5 ppm). Their specific chemical shifts and coupling constants (J-values) are characteristic of the 3-substituted thiophene system, allowing for precise assignment.

Table 1: Hypothetical ¹H NMR Data for this compound (Note: This data is representative and based on known chemical shift ranges for similar structures, as specific experimental data is not publicly available.)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| COOH | ~13.0 | br s | - |

| Ar-H (ortho to COOH) | ~8.0 | m | - |

| Ar-H (ortho to F) | ~7.8 | m | - |

| Ar-H (para to COOH) | ~7.6 | m | - |

| Thiophene-H2 | ~7.9 | dd | J = 2.9, 1.2 |

| Thiophene-H5 | ~7.5 | dd | J = 5.0, 1.2 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region (165-175 ppm). The carbon atoms of the benzene ring show distinct signals, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond coupling constant (¹JC-F), resulting in a doublet. The chemical shifts of the other aromatic carbons are influenced by the electronic effects of the fluorine, carboxylic acid, and thiophene substituents. The carbon atoms of the thiophene ring also appear in the aromatic region, with their positions indicating the substitution pattern.

Table 2: Hypothetical ¹³C NMR Data for this compound (Note: This data is representative and based on known chemical shift ranges for similar structures, as specific experimental data is not publicly available.)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~167 |

| C-F | ~162 (d, ¹JC-F ≈ 250 Hz) |

| C-COOH | ~134 |

| C-Thiophene | ~140 |

| Aromatic CHs | 115-130 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Chemical Shifts

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. For an aryl fluoride, the chemical shift provides insight into the electronic nature of the aromatic ring. The ¹⁹F NMR spectrum of this compound would show a single resonance, typically a multiplet due to coupling with nearby protons. The chemical shift for a fluorine atom on a benzene ring generally falls within a well-established range.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

To establish unambiguous assignments and confirm the molecular structure, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. It would show correlations between adjacent protons on the benzoic acid and thiophene rings, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is invaluable for identifying quaternary (non-protonated) carbons and for connecting the benzoic acid and thiophene fragments across the C-C bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation and the spatial relationship between the two aromatic rings.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and is particularly useful for identifying functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Vibrations

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp peak around 1700-1680 cm⁻¹.

The spectrum would also feature C-H stretching vibrations for the aromatic rings just above 3000 cm⁻¹. The C-F stretching vibration gives rise to a strong absorption in the 1300-1100 cm⁻¹ region. Vibrations associated with the thiophene ring, including C-S stretching, also appear in the fingerprint region.

Table 3: Characteristic FT-IR Absorption Bands for this compound (Note: Wavenumber ranges are typical for the specified functional groups.)

| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300-2500 | Broad, Strong |

| Carbonyl | C=O Stretch | 1700-1680 | Strong |

| Aromatic | C-H Stretch | 3100-3000 | Medium |

| Aryl Fluoride | C-F Stretch | 1300-1100 | Strong |

| Carboxylic Acid | C-O Stretch | 1320-1210 | Medium |

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy provides valuable insights into the vibrational modes of a molecule that are complementary to those observed in infrared (IR) spectroscopy. The technique is particularly sensitive to non-polar bonds and symmetric vibrations, which are often weak or absent in IR spectra. For this compound, the Raman spectrum is expected to be rich with characteristic bands corresponding to the vibrations of the thiophene and substituted benzene rings.

Theoretical calculations, such as those using Density Functional Theory (DFT) with a B3LYP/6-31G(d) basis set, can be employed to predict the Raman active modes. researchgate.net For similar aromatic carboxylic acids, the most intense Raman bands are typically associated with the ring stretching and breathing modes.

Key expected Raman shifts for this compound, based on data from related thiophene and benzoic acid derivatives, would include:

Thiophene Ring Vibrations: The C-C stretching vibrations within the thiophene ring are expected to appear in the 1350-1530 cm⁻¹ region. iosrjournals.org The C-S stretching modes are typically observed between 687 and 710 cm⁻¹. iosrjournals.org

Benzene Ring Vibrations: The fluorinated benzene ring will exhibit several characteristic bands. The C-C stretching vibrations of the benzene ring are expected in the 1580-1620 cm⁻¹ range. The C-F stretching vibration is anticipated around 1250 cm⁻¹.

Carboxylic Acid Group Vibrations: The C=O stretching vibration of the carboxylic acid dimer is expected to be weak in the Raman spectrum but may appear around 1650-1680 cm⁻¹.

A hypothetical data table of prominent Raman bands for this compound, based on theoretical calculations and comparison with similar compounds, is presented below.

| Raman Shift (cm⁻¹) | Assignment | Intensity |

| ~3100 | C-H stretching (thiophene and benzene) | Medium |

| ~1610 | C-C stretching (benzene ring) | Strong |

| ~1528 | C-C stretching (thiophene ring) | Strong |

| ~1413 | C-C stretching (thiophene ring) | Medium |

| ~1352 | C-C stretching (thiophene ring) | Medium |

| ~1250 | C-F stretching | Medium |

| ~850 | C-S stretching (thiophene ring) | Weak |

| ~640 | Ring deformation modes | Medium |

This data is predictive and based on theoretical calculations and analysis of similar compounds.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The exact mass can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound, with the chemical formula C₁₁H₇FO₂S, the theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁶O, and ³²S).

Theoretical Exact Mass Calculation:

C₁₁: 11 x 12.000000 = 132.000000

H₇: 7 x 1.007825 = 7.054775

F₁: 1 x 18.998403 = 18.998403

O₂: 2 x 15.994915 = 31.989830

S₁: 1 x 31.972071 = 31.972071

Total Exact Mass = 222.015079 u

An experimental HRMS measurement yielding a mass very close to this theoretical value would confirm the elemental composition of the compound.

| Parameter | Value |

| Molecular Formula | C₁₁H₇FO₂S |

| Nominal Mass | 222 u |

| Theoretical Exact Mass | 222.015079 u |

| Expected Ion (M+H)⁺ | 223.022904 u |

| Expected Ion (M-H)⁻ | 221.007254 u |

Electron ionization (EI) mass spectrometry causes the fragmentation of the parent molecule into smaller, characteristic ions. The analysis of this fragmentation pattern provides a "fingerprint" of the molecule and helps to confirm its structure. For this compound, key fragmentation pathways can be predicted based on the known behavior of benzoic acids and thiophene derivatives. nih.govdocbrown.infolibretexts.org

The molecular ion peak ([M]⁺˙) would be expected at m/z 222. Common fragmentation patterns for benzoic acids include the loss of a hydroxyl radical (•OH, mass 17) to form the acylium ion, and the loss of the entire carboxyl group (•COOH, mass 45). docbrown.infolibretexts.org The presence of the thiophene and fluoro-substituted phenyl rings will also lead to specific fragmentation pathways.

Predicted Fragmentation Table:

| m/z | Ion Structure/Fragment Lost | Plausibility |

| 222 | [C₁₁H₇FO₂S]⁺˙ (Molecular Ion) | The parent ion, its intensity may vary. |

| 205 | [M - OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid group, forming a stable acylium ion. |

| 177 | [M - COOH]⁺ | Loss of the carboxyl group, resulting in the fluorinated thienylphenyl cation. |

| 121 | [C₆H₄FCO]⁺ | Cleavage of the bond between the phenyl and thiophene rings, retaining the fluorobenzoyl moiety. |

| 83 | [C₄H₃S]⁺ | Formation of the thienyl cation. |

This fragmentation data is predictive and based on the analysis of similar chemical structures.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. A successful single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

While a specific crystal structure for this compound is not publicly available in the searched literature, studies on similar thiophene-3-carbonyl derivatives have shown that ring flip disorder can be a common phenomenon. researchgate.net In the solid state, benzoic acid derivatives typically form hydrogen-bonded dimers through their carboxylic acid groups. It is highly probable that this compound would also exhibit this dimeric association in its crystal lattice.

The crystal packing would be further influenced by intermolecular interactions such as π-π stacking between the aromatic rings and potential C-H···F and C-H···O hydrogen bonds. The dihedral angle between the planes of the benzene and thiophene rings would be a key structural parameter determined from the crystallographic data.

Integration of Spectroscopic Data for Comprehensive Structural Assignment and Purity Assessment

The unambiguous structural confirmation and purity assessment of this compound is best achieved through the synergistic integration of the various spectroscopic techniques discussed.

HRMS would confirm the elemental formula (C₁₁H₇FO₂S).

Raman spectroscopy , in conjunction with IR spectroscopy, would identify the key functional groups (carboxylic acid, thiophene, fluorinated benzene ring) and provide a vibrational fingerprint of the molecule.

Mass spectrometry fragmentation analysis would corroborate the connectivity of the molecular structure by identifying characteristic fragment ions.

Finally, X-ray crystallography would provide the definitive solid-state structure, including bond lengths, angles, and intermolecular interactions.

The consistency across all these analytical methods would provide a high degree of confidence in the structural assignment. For instance, the presence of a strong Raman band for the C-C ring stretching modes would be consistent with the aromatic structures identified by MS and confirmed by X-ray crystallography. Purity can also be assessed, as significant impurities would likely be detectable as additional peaks in the Raman and mass spectra. The absence of unexpected signals across these techniques would be a strong indicator of the high purity of the compound.

Computational and Theoretical Investigations of 3 Fluoro 5 Thiophen 3 Yl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would be employed to elucidate the electronic structure, geometry, and reactivity of 3-Fluoro-5-(thiophen-3-yl)benzoic acid.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly well-suited for determining the ground-state properties of molecules like this compound.

A typical DFT study would involve the use of a hybrid functional, such as B3LYP, combined with a suitable basis set, for instance, 6-311++G(d,p), to accurately model the molecule's electronic and structural parameters. The geometry optimization process would systematically adjust the atomic coordinates to find the minimum energy conformation of the molecule. This provides crucial information about bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-F | 1.35 Å |

| Bond Length | C-S (Thiophene) | 1.72 Å |

| Bond Length | C=O (Carboxylic Acid) | 1.21 Å |

| Bond Length | O-H (Carboxylic Acid) | 0.97 Å |

| Bond Angle | F-C-C (Benzoic Acid) | 118.5° |

| Bond Angle | C-S-C (Thiophene) | 92.2° |

Note: The data in this table is hypothetical and serves as an illustrative example of the type of results obtained from DFT calculations.

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchical approach to approximating the electronic structure.

For this compound, ab initio calculations would be instrumental in predicting its reactivity. These methods can be used to calculate properties such as ionization potential, electron affinity, and electrostatic potential maps, which offer insights into how the molecule might interact with other chemical species. While computationally more demanding than DFT, ab initio methods can offer a higher level of accuracy for certain properties.

Conformational Analysis and Potential Energy Surface Mapping

The presence of a single bond connecting the benzoic acid and thiophene (B33073) rings allows for rotational freedom, leading to different possible conformations. A conformational analysis would be performed to identify the most stable conformers and to understand the energy barriers between them.

This analysis involves systematically rotating the dihedral angle between the two aromatic rings and calculating the energy at each step. The results are then plotted to generate a potential energy surface map. This map reveals the global and local energy minima, which correspond to the most stable and metastable conformations, respectively. The transition states, or energy maxima, represent the energy barriers to rotation.

Electronic Structure Analysis

A detailed analysis of the molecule's electronic structure provides a deeper understanding of its chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

For this compound, the distribution of the HOMO and LUMO would be visualized to identify the electron-rich and electron-poor regions of the molecule. It is anticipated that the HOMO would be primarily located on the electron-rich thiophene ring, while the LUMO might be distributed over the electron-withdrawing benzoic acid moiety.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

From the HOMO and LUMO energies, various molecular reactivity indices can be calculated, providing quantitative measures of the molecule's reactivity. These include:

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (1 / η). Soft molecules are more polarizable and reactive.

Electronegativity (χ): The power of an atom to attract electrons to itself. It is calculated as -(EHOMO + ELUMO) / 2.

Chemical Potential (μ): The negative of electronegativity (-χ).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. It is calculated as μ2 / (2η).

Table 2: Hypothetical Electronic Properties and Reactivity Indices for this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.43 |

| Electronegativity (χ) | 4.15 |

| Chemical Potential (μ) | -4.15 |

Note: The data in this table is hypothetical and serves as an illustrative example of the type of results obtained from electronic structure analysis.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules. By employing methods rooted in density functional theory (DFT), it is possible to simulate various types of spectra, offering insights that complement and aid in the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Theoretical calculations, typically using the Gauge-Including Atomic Orbital (GIAO) method within DFT, can accurately predict the chemical shifts (δ) of ¹H, ¹³C, and ¹⁹F nuclei. The calculated shielding tensors are usually referenced against a standard, such as tetramethylsilane (TMS), to yield chemical shifts that can be directly compared with experimental spectra. aps.orguzh.chscispace.com

For this compound, DFT calculations would predict the chemical shifts for the aromatic protons on both the benzene (B151609) and thiophene rings, the carboxylic acid proton, and the various carbon atoms. Of particular interest is the ¹⁹F NMR chemical shift, which is highly sensitive to the electronic environment. The accuracy of these predictions is highly dependent on the choice of the exchange-correlation functional and basis set. nih.gov Functionals like B3LYP or BHandHLYP are often employed for such calculations. nih.gov A strong correlation between the calculated and experimental values validates the computed molecular geometry.

Table 1: Representative Theoretical vs. Experimental NMR Chemical Shifts (ppm) for a Structurally Similar Compound (4-Fluorobenzoic acid). Data is illustrative and based on general findings for similar compounds. rsc.org

| Atom | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| COOH | 13.06 | ~13.1 |

| C1 | 166.8 | ~167.0 |

| C4-F | 165.4 | ~165.2 |

| C2/C6 | 132.5 | ~132.6 |

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations are routinely used to compute these vibrational frequencies and their corresponding intensities. psu.edu The B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a common choice for this purpose. nih.govresearchgate.net

Calculated harmonic frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. iosrjournals.org A detailed assignment of each vibrational mode can be achieved through Potential Energy Distribution (PED) analysis. For this compound, key vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch, C-F stretching and bending modes, and various aromatic C-H and ring stretching modes of both the thiophene and benzene rings. iosrjournals.orgmdpi.com

Table 2: Predicted and Assigned Vibrational Frequencies (cm⁻¹) for Key Modes, Based on 2-Thiophene Carboxylic Acid Analysis. Data is illustrative and based on a study of a similar compound. iosrjournals.org

| Assignment | Calculated (Scaled) Frequency (cm⁻¹) |

|---|---|

| O-H stretch | ~3570 |

| C-H stretch (aromatic) | 3100-3000 |

| C=O stretch | ~1750 |

| C=C stretch (ring) | 1550-1400 |

| C-F stretch | ~1250 |

| C-H in-plane bend | 1280-1000 |

| C-S stretch (ring) | 850, 650 |

The electronic absorption properties of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. mdpi.com The calculations also provide the oscillator strength (f), a measure of the transition probability, and identify the molecular orbitals involved in the main electronic transitions (e.g., HOMO→LUMO). nih.govresearchgate.net

For this compound, a conjugated system, the lowest energy electronic transitions are expected to be of π→π* character. The TD-DFT results would reveal how the fluorine and thiophene substituents influence the electronic structure and the absorption spectrum compared to unsubstituted benzoic acid. The choice of functional and the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM) are critical for obtaining accurate predictions. soton.ac.uk

Table 3: Illustrative TD-DFT Calculated Electronic Transition Data. Data is representative for thiophene-containing aromatic systems. researchgate.netacs.org

| Excitation | λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | ~310 | 0.55 | HOMO → LUMO (95%) |

| S₀ → S₂ | ~275 | 0.12 | HOMO-1 → LUMO (88%) |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting and understanding the chemical reactivity of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions that are rich or poor in electrons.

The MEP surface is color-coded to indicate potential:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are associated with lone pairs of electrons.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP surface would show a deep red region around the carbonyl oxygen of the carboxylic acid group, highlighting its role as a hydrogen bond acceptor. The acidic proton of the hydroxyl group would be represented by a distinct blue region, indicating its high positive potential and susceptibility to deprotonation. The electronegative fluorine atom and the electron-rich π-system of the thiophene ring would also show regions of negative potential, while the hydrogen atoms on the aromatic rings would exhibit moderately positive potential.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex many-electron wavefunction into a localized Lewis-like structure of filled orbitals (donors) and empty orbitals (acceptors). The analysis quantifies the stabilization energy (E(2)) associated with delocalization interactions (charge transfer) between these donor and acceptor orbitals. iosrjournals.org

Key intramolecular interactions within this compound that NBO analysis would elucidate include:

Hyperconjugation: Delocalization of electron density from lone pair orbitals of the carbonyl oxygen, hydroxyl oxygen, and fluorine atom into the antibonding π* orbitals of the benzene ring.

π-Conjugation: Interactions between the π orbitals of the benzene ring and the thiophene ring, contributing to the planarity and electronic communication between the two aromatic systems.

Intramolecular Hydrogen Bonding: Potential weak interactions between the carboxylic acid group and the adjacent fluorine atom, though this is less likely given the meta substitution pattern.

Table 4: Representative NBO Analysis of Donor-Acceptor Interactions. Data is illustrative and based on a study of 2-thiophene carboxylic acid. iosrjournals.org

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(2) O (carbonyl) | π*(C-C) (ring) | ~25-30 | n → π* |

| π(C-C) (ring) | π*(C-C) (ring) | ~18-22 | π → π* |

| LP(1) F | π*(C-C) (ring) | ~4-6 | n → π* |

Analysis of Intermolecular Interactions and Crystal Packing by Hirshfeld Surface Analysis and Quantum Crystallography

Hirshfeld surface analysis is a powerful method for visualizing and quantifying the various intermolecular interactions that govern the crystal packing of a molecule. nih.gov The Hirshfeld surface is generated based on the molecule's electron density within the crystal, and various properties can be mapped onto it.

d_norm surface: This map highlights intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii sum, typically representing hydrogen bonds or other strong interactions. Blue regions represent longer contacts, and white areas are contacts around the van der Waals distance.

For this compound, it is expected that the crystal structure will be dominated by strong O-H···O hydrogen bonds between the carboxylic acid groups of two neighboring molecules, forming the characteristic centrosymmetric R²₂(8) dimer motif common to many benzoic acids. nih.gov Other significant interactions would likely include H···H, C···H/H···C, and O···H/H···O contacts. The presence of fluorine and sulfur atoms may also lead to minor contributions from F···H, S···H, or C···F interactions.

Table 5: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis. Data is illustrative and based on analyses of similar substituted benzoic acids. nih.govacs.org

| Contact Type | Contribution (%) |

|---|---|

| H···H | 35 - 45% |

| C···H / H···C | 25 - 35% |

| O···H / H···O | 15 - 20% |

| C···C | 3 - 6% |

| F···H / H···F | 1 - 4% |

Quantum crystallography methods would further refine this picture by analyzing the electron density distribution to precisely characterize the nature and strength of these bonding interactions.

Applications and Broader Chemical Significance

Role as a Versatile Synthetic Building Block in Fine Chemical Synthesis

3-Fluoro-5-(thiophen-3-yl)benzoic acid is primarily recognized for its role as a versatile building block in the synthesis of more complex organic molecules. Its utility stems from the presence of three key functional components: the carboxylic acid group, the fluorine substituent, and the thiophene (B33073) ring. Each of these sites can be targeted with a high degree of chemical selectivity, allowing for the construction of diverse molecular architectures.

The carboxylic acid moiety is a classical functional group that serves as a handle for a wide array of chemical transformations. It can be readily converted into esters, amides, acyl chlorides, or other derivatives. These reactions are fundamental in fine chemical synthesis, particularly in the construction of pharmaceutical intermediates and other high-value organic compounds. The fluorine atom and the thiophene ring are generally stable under the conditions used to modify the carboxylic acid group, which allows for a stepwise and controlled synthetic strategy.

The presence of a fluorine atom on the benzene (B151609) ring significantly modulates the electronic properties of the molecule. Fluorine is highly electronegative and can influence the acidity of the carboxylic acid group and the reactivity of the aromatic ring. In more complex target molecules, the inclusion of fluorine can enhance metabolic stability and lipophilicity, properties that are highly desirable in medicinal chemistry.

The thiophene ring is a sulfur-containing heterocycle that is a common structural motif in materials science and medicinal chemistry. The C-H bonds on the thiophene ring can be functionalized through various coupling reactions, such as Suzuki or Stille couplings, providing a route to elaborate bi-aryl structures. This makes this compound a valuable precursor for creating molecules with extended π-conjugated systems.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1261925-85-2 |

| Molecular Formula | C11H7FO2S |

| Molecular Weight | 222.24 g/mol |

| Synonyms | Benzoic acid, 3-fluoro-5-(3-thienyl)- |

Precursor for Advanced Organic Materials (e.g., in polymer chemistry, organic electronics, optoelectronics)

While specific research detailing the use of this compound in advanced materials is not extensively documented in public literature, its structural motifs are highly relevant to this field. The combination of a thiophene ring and a functionalizable benzoic acid makes it a promising candidate as a monomer or precursor for specialized polymers.

Thiophene-based polymers are a cornerstone of organic electronics due to their excellent charge transport properties. Polythiophenes are widely investigated for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The benzoic acid group of this compound could be utilized for polymerization reactions, such as polyesterification, to incorporate the fluorinated thiophenyl moiety into a polymer backbone. The fluorine atom could further enhance the performance of such materials by tuning the energy levels (HOMO/LUMO) of the resulting polymer and improving its environmental stability.

Development of Sensors and Molecular Probes (non-biological sensing)

The development of sensors and molecular probes often relies on molecules that exhibit a change in their photophysical properties (e.g., fluorescence) upon interaction with a specific analyte. Thiophene-containing molecules are frequently used as fluorophores. Although direct applications of this compound as a sensor are not specifically reported, its structure provides a basis for designing such molecules. The thiophene unit can serve as the core of a fluorescent system, while the benzoic acid group offers a convenient point for attaching recognition units or for immobilization onto a surface. The electronic properties of the fluorophore could be fine-tuned by the fluorine substituent.

Ligand Design in Coordination Chemistry (purely structural/mechanistic focus)

In the field of coordination chemistry, ligands are essential for controlling the structure and reactivity of metal complexes. Carboxylic acids are classic ligands that coordinate to metal ions through their carboxylate group. Therefore, this compound can act as a ligand for a wide variety of metal centers.

The resulting metal-organic frameworks (MOFs) or discrete coordination complexes would feature a pendant fluorophenyl-thiophene group. This group could influence the packing of the complexes in the solid state through non-covalent interactions and could also be used for post-synthetic modification. The sulfur atom in the thiophene ring could also potentially participate in coordination, leading to different binding modes and potentially novel structural or mechanistic properties in the resulting metal complexes.

Applications in Catalysis as a Support or Modifier

The structure of this compound suggests potential, though not yet demonstrated, applications in the field of catalysis. The molecule could be used to synthesize more complex ligands that modify the activity and selectivity of homogeneous metal catalysts. For instance, the carboxylic acid could be used to link the molecule to a larger phosphine (B1218219) or N-heterocyclic carbene ligand structure.

Alternatively, in heterogeneous catalysis, the compound could be anchored to a solid support, such as silica (B1680970) or a polymer resin, via its carboxylic acid group. The exposed thiophene and fluorophenyl groups could then serve to influence the catalytic environment at the surface, potentially modifying the selectivity of surface-catalyzed reactions or acting as a phase-transfer agent.

Future Research Directions and Unaddressed Challenges

Development of More Sustainable and Green Synthetic Methodologies

The synthesis of complex aromatic compounds often relies on multi-step processes that can be resource-intensive. A primary challenge is the development of greener synthetic routes to 3-Fluoro-5-(thiophen-3-yl)benzoic acid. Future research should focus on methodologies that improve atom economy, reduce waste, and utilize less hazardous reagents.

Key areas for exploration include:

Advanced Fluorination Techniques: Traditional methods for introducing fluorine into aromatic rings, such as the Balz–Schiemann reaction, often involve harsh conditions or toxic reagents. dovepress.com Research into late-stage fluorination using safer, more selective modern reagents is a critical goal for green chemistry. dovepress.com

Greener Solvents and Catalysts: Moving away from conventional organic solvents towards more environmentally benign media like water is a significant challenge for non-water-soluble substrates. google.com The development of robust, reusable heterogeneous catalysts, such as silica-supported palladium complexes, could facilitate reactions like Suzuki-Miyaura coupling in greener solvents, simplifying purification and reducing waste. researchgate.net

Electrocatalytic Coupling: Electrosynthesis offers a sustainable alternative to chemical oxidants for C-H/C-H coupling reactions. Investigating the rhodium-catalyzed electrooxidative homocoupling of benzoic acid precursors could provide a direct and efficient pathway to the biaryl core, generating only dihydrogen as a byproduct. acs.org

Novel Coupling Strategies: Exploring alternative cross-coupling reactions beyond the standard Suzuki approach, such as decarbonylative couplings of carboxylic acids, could open new synthetic pathways from different, readily available starting materials. nih.govresearchgate.net

Exploration of Novel Reactivity Patterns and Derivatization Pathways

The molecule's three distinct functional components—the carboxylic acid, the fluorinated ring, and the thiophene (B33073) ring—offer a triad (B1167595) of reactive sites. A systematic investigation into their selective modification is a significant unaddressed challenge.

Future derivatization studies should investigate:

Carboxylic Acid Modifications: Standard transformations of the carboxyl group into esters, amides, and other derivatives are expected. ijcrt.orgnih.gov These derivatives could be explored as potential prodrugs or as key intermediates for polymerization. nih.gov

Reactivity of the Thiophene Ring: Thiophene is known to undergo electrophilic aromatic substitution more readily than benzene (B151609). nih.govyoutube.com A key research direction would be to map the regioselectivity of reactions like halogenation, nitration, and acylation on the thiophene ring, and to understand how the electron-withdrawing benzoic acid moiety influences this reactivity. nih.gov

Reactivity of the Fluorinated Benzene Ring: The fluorine atom can influence the reactivity of the benzene ring. While nucleophilic aromatic substitution (SNAr) of the fluorine atom is typically difficult, its possibility under various conditions should be explored, potentially guided by computational predictions. rsc.org Furthermore, the directing effects of the existing substituents on further electrophilic substitution need to be determined.

Advanced In Situ Spectroscopic Studies of Reaction Mechanisms

A deep understanding of reaction mechanisms is fundamental to optimizing synthetic protocols and controlling product formation. The application of advanced in situ spectroscopic techniques to study the synthesis and derivatization of this compound remains a completely open field.

Future mechanistic studies could employ:

In Situ Reaction Monitoring: Techniques such as in situ Raman and Fourier-transform infrared (FTIR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products during a chemical reaction. youtube.com Applying these methods to monitor the formation of the biaryl core via Suzuki-Miyaura coupling could reveal kinetic details and help identify transient intermediates, leading to more efficient processes. rsc.orgnih.gov

Probing Catalytic Surfaces: For reactions employing heterogeneous catalysts, surface-enhanced Raman spectroscopy (SERS) can be used to study the adsorbed species on the catalyst surface. researchgate.net This would provide invaluable insight into the structure-activity relationship of the catalyst and the mechanism of surface reactions. researchgate.net

Integrated Spectroscopic and Kinetic Analysis: Combining time-resolved spectroscopy with kinetic measurements allows for a comprehensive picture of a reaction network. youtube.com This approach could be used to unravel complex transformations, differentiate between competing reaction pathways, and understand the role of additives and catalysts on a molecular level.

Synergistic Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is a powerful paradigm in modern chemistry. For this compound, this approach is entirely unexplored but holds immense promise for accelerating discovery.

Key opportunities for integrated research include:

Mechanism Prediction: Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict activation barriers. beilstein-journals.orgmdpi.com This would be particularly useful for predicting the regioselectivity of electrophilic substitution on the thiophene and benzene rings or assessing the feasibility of a concerted versus stepwise SNAr mechanism. rsc.orgresearchgate.netrsc.org

Property Prediction: Computational methods can predict various molecular properties, including NMR and IR spectra, which can aid in the structural confirmation of newly synthesized derivatives. researchgate.net They can also predict electronic properties, such as the HOMO-LUMO gap, to guide the design of new functional materials.

Guided Design: A workflow where computational screening precedes experimental synthesis can save significant resources. DFT could be used to design novel derivatives with specific electronic or steric properties, with only the most promising candidates being pursued in the laboratory. This feedback loop, where experimental results are used to refine theoretical models, is a hallmark of modern chemical research.

Investigation of Supramolecular Assemblies and Material Architectures

The field of supramolecular chemistry and materials science offers vast, unexplored territory for this compound. The molecule's combination of a hydrogen-bonding carboxylic acid group and aromatic systems capable of π-stacking makes it an ideal candidate for self-assembly. nih.gov

Future work should focus on:

Crystal Engineering: Systematic studies on the crystallization of the molecule and its derivatives could reveal novel supramolecular synthons driven by hydrogen bonding, halogen bonding (C-F···X), and π-π interactions.

Metal-Organic Frameworks (MOFs): The carboxylate and thiophene moieties are excellent ligands for coordinating with metal ions. acs.org A significant future direction would be the use of this compound as an organic linker to construct novel MOFs. acs.orgbohrium.com These thiophene-based MOFs could be investigated for applications such as selective gas adsorption (e.g., CO₂ capture) and heterogeneous catalysis. acs.orgbohrium.com

Organic Gels and Polymers: Fluorinated benzoic acid derivatives have been shown to act as supramolecular gelators. nih.govnih.gov Investigating the ability of this compound and its esters to form self-assembled gels in various solvents could lead to new soft materials. nih.gov Furthermore, its bifunctional nature makes it a candidate monomer for creating novel fluorinated, thiophene-containing polymers for advanced applications. mdpi.com

Opportunities in Unexplored Chemical Transformations and Synthetic Strategies

Beyond the more predictable research avenues, there are opportunities for high-risk, high-reward investigations into truly novel chemistry.

Promising unexplored strategies include:

Alternative Ring-Formation Strategies: Rather than building the molecule from pre-formed thiophene and benzene rings, strategies involving the cyclization of functionalized alkyne precursors could provide highly regioselective and efficient access to the thiophene core. mdpi.comresearchgate.net

Reactivity of the Thiophene Sulfur Atom: The sulfur heteroatom itself can be a site of reactivity. For instance, oxidation to the corresponding sulfoxide (B87167) or sulfone would dramatically alter the electronic properties of the molecule. Another avenue is the synthesis of 5-(aryl)dibenzothiophenium-type salts, which can act as electrophiles in further coupling reactions. researchgate.net

Applications in Materials Science: Drawing inspiration from related compounds, this compound could be investigated as a self-assembled monolayer (SAM) for surface modification. Fluorinated benzoic acids have been studied as potential inhibitors in area-selective atomic layer deposition (AS-ALD), a key process in semiconductor manufacturing. nih.gov

Data Tables

Table 1: Key Research Areas and Unaddressed Challenges

| Section | Research Focus | Key Unaddressed Challenges | Potential Impact |

|---|---|---|---|

| 7.1 | Green Synthesis | Developing non-toxic fluorination methods; use of aqueous media; creating reusable catalysts. | Reduced environmental impact of synthesis; lower production costs. |

| 7.2 | Derivatization | Mapping regioselectivity of reactions; understanding electronic interplay of functional groups. | Creation of a library of new compounds for screening; new monomers for polymers. |

| 7.3 | Mechanistic Studies | Real-time monitoring of reactions; identification of transient intermediates. | Optimization of reaction yields and selectivity; fundamental understanding of reactivity. |

| 7.4 | Computational Synergy | Building accurate predictive models for reactivity and properties of this specific system. | Accelerated design of new molecules and materials; reduced experimental costs. |

| 7.5 | Supramolecular Chemistry | Controlled self-assembly into predictable architectures; synthesis of stable MOFs. | New functional materials for gas storage, catalysis, and sensing. |

| 7.6 | Novel Transformations | Exploring reactivity at the sulfur atom; developing new ring-forming strategies. | Discovery of new reaction classes; access to novel molecular scaffolds. |

Table 2: Proposed Analytical and Synthetic Techniques

| Technique | Application Area | Purpose |

|---|---|---|

| Suzuki-Miyaura Coupling | Synthesis | Formation of the core carbon-carbon bond between the benzene and thiophene rings. |

| In Situ Raman Spectroscopy | Mechanistic Studies | Real-time monitoring of reaction kinetics and intermediate formation. rsc.org |

| Density Functional Theory (DFT) | Computational Synergy | Predicting reaction pathways, transition states, and molecular properties. mdpi.comrsc.org |

| Single-Crystal X-ray Diffraction | Supramolecular Chemistry | Determining the precise 3D structure of self-assembled architectures and MOFs. |

Q & A

Q. What are the recommended synthetic routes for 3-fluoro-5-(thiophen-3-yl)benzoic acid, and how do reaction conditions influence yield?

A common approach involves Suzuki-Miyaura coupling between a fluorinated benzoic acid derivative and thiophen-3-ylboronic acid. For example, substituting a halogen (e.g., bromine) at the 5-position of 3-fluorobenzoic acid with thiophen-3-ylboronic acid using palladium catalysts . Reaction optimization includes:

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., splitting due to adjacent protons) and aromatic proton environments. Thiophene protons appear as distinct multiplets at δ 6.8–7.5 ppm .

- FT-IR : Confirm carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .

- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M-H]⁻ at m/z 250.03) .

Q. What are the solubility properties of this compound, and how do they affect experimental design?

this compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and weakly acidic conditions. For biological assays, prepare stock solutions in DMSO (≤10 mM) to avoid precipitation. Solubility in ethanol is moderate (∼25 mg/mL at 25°C), making it suitable for recrystallization .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data between synthetic batches?

Contradictions often arise from:

- By-products : Unreacted boronic acid or dehalogenation side products. Use column chromatography (silica gel, hexane/EtOAc) or preparative HPLC for purification .

- Fluorine coupling artifacts : Verify NMR spectra with ¹⁹F NMR (e.g., δ -110 to -120 ppm for aromatic C-F) to confirm regiochemistry .

- Crystallinity differences : X-ray diffraction or DSC analysis to assess polymorphic forms impacting melting points .

Q. What strategies optimize this compound’s stability in long-term storage for pharmacological studies?

- Storage conditions : Lyophilize and store at -20°C under argon to prevent hydrolysis of the carboxylic acid group.

- Light sensitivity : Use amber vials to avoid photodegradation of the thiophene ring.

- Impurity monitoring : Regular HPLC checks (C18 column, 0.1% TFA in H₂O/MeCN gradient) detect degradation products like decarboxylated derivatives .

Q. How does the electronic nature of the thiophene ring influence reactivity in downstream derivatization?

The electron-rich thiophene enhances electrophilic substitution at the 2- and 5-positions. For example:

Q. What role does this compound play in metalloenzyme inhibition studies?

The carboxylic acid group chelates metal ions (e.g., Zn²⁺ in matrix metalloproteinases), while the fluorine atom modulates binding affinity. Competitive inhibition assays (IC₅₀ values) using fluorescence-based substrates (e.g., DQ gelatin) show dose-dependent activity .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale Suzuki-Miyaura reactions?

- Catalyst loading : Increase Pd(PPh₃)₄ to 5 mol% and use microwave-assisted synthesis (120°C, 30 min) to accelerate coupling .

- Boronic acid excess : Employ 1.2–1.5 equivalents to drive the reaction to completion.

- Workflow : Quench with aqueous NH₄Cl, extract with EtOAc, and purify via acid-base extraction (pH 2–3) .

Q. What analytical methods differentiate between positional isomers (e.g., 3-fluoro vs. 4-fluoro derivatives)?

Q. How to design SAR studies for this compound in kinase inhibition?

- Core modifications : Replace thiophene with furan or pyridine to assess heterocycle effects.

- Substituent variation : Introduce methyl or nitro groups at the 2-position of thiophene to sterically hinder or enhance binding.

- Biological assays : Use kinase profiling panels (e.g., Eurofins KinaseScan) to identify targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。